![molecular formula C7H4BrN3O2 B3007082 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 2386295-35-6](/img/structure/B3007082.png)

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

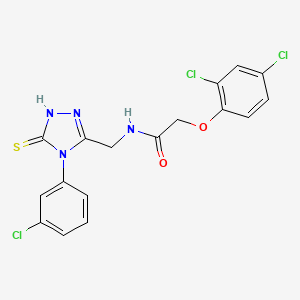

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities, which include uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. The presence of the bromine atom on the imidazo[1,2-a]pyrazine core is significant for the biological activity of these molecules .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives, including those with a bromine substituent, typically involves the condensation of α-halogenocarbonyl compounds with aminopyrazines. This process can lead to a variety of compounds due to competitive reactions or reagent isomerization . Additionally, 1-cyanocyclopropane-1-carboxylates have been reacted with arylhydrazines under the influence of a Brønsted acid to afford 1,3,5-trisubstituted pyrazoles, which are structurally related to imidazo[1,2-a]pyrazine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives, including those substituted with bromine, has been confirmed through methods such as X-ray crystallography. This technique allows for the precise determination of the molecular geometry and the confirmation of the substitution pattern on the heterocyclic core .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions due to their reactive sites. For instance, the bromine atom on the 5-bromoimidazo[1,2-a]pyrazine can potentially be involved in further chemical transformations, such as nucleophilic substitution reactions. The synthesis of related compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves multiple steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, which could be analogous to reactions that 5-bromoimidazo[1,2-a]pyrazine derivatives might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromoimidazo[1,2-a]pyrazine derivatives are influenced by their molecular structure. The presence of the bromine atom and the carboxylic acid group can affect properties such as solubility, melting point, and reactivity. The synthesis and characterization of these compounds, including their intermediates, typically involve techniques like 1H NMR spectrometry, which provides insights into the chemical environment of the protons in the molecule and helps confirm the identity and purity of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Green Synthesis and Antimicrobial Activity

A study by Jyothi and Madhavi (2019) explored the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides. These compounds were created by a condensation reaction involving imidazo[1,2-a]pyrazine-2-carboxylic acid. The synthesized compounds displayed promising antimicrobial activities, highlighting the potential of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in the development of antimicrobial agents (Jyothi & Madhavi, 2019).

Synthesis and Biological Evaluation

Doležal et al. (2006) conducted a study on the condensation of chlorides of substituted pyrazine-2-carboxylic acids, including this compound, with various amines. This research presented new compounds with significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity, demonstrating another application of this compound in medicinal chemistry (Doležal et al., 2006).

Chemiluminescent Properties

Adamczyk et al. (2003) synthesized a series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine, demonstrating the chemiluminescent properties of these compounds. This study suggests potential applications in bioconjugation and as a chemiluminescent probe for biological systems, utilizing the core structure of this compound (Adamczyk et al., 2003).

Development of an Industrial Process

Baenziger et al. (2017) reported the scale-up process of a multicomponent reaction leading to various 3-aminoimidazo[1,2-a]pyrazines. This study is significant for industrial applications, highlighting the efficient preparation of compounds related to this compound in high yield and purity (Baenziger et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, and the presence of other molecules, among others

Eigenschaften

IUPAC Name |

5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-9-2-6-10-4(7(12)13)3-11(5)6/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKCOTLWTTTWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=C2C=N1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)